molecular formula C10H8F2N4OS B10895517 4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

Cat. No.: B10895517
M. Wt: 270.26 g/mol
InChI Key: SLURPKYHJKPPPQ-WLRTZDKTSA-N
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Description

4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is a compound that has garnered significant interest in the field of chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, a sulfanyl group, and a triazole ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions . These systems allow for precise control of temperature, residence time, and reagent flow rates, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol ring.

Mechanism of Action

The mechanism of action of 4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group and triazole ring play crucial roles in its reactivity and binding affinity to target molecules. The compound can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol include other difluoromethylated triazoles and phenols, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H8F2N4OS

Molecular Weight

270.26 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H8F2N4OS/c11-8(12)9-14-15-10(18)16(9)13-5-6-1-3-7(17)4-2-6/h1-5,8,17H,(H,15,18)/b13-5+

InChI Key

SLURPKYHJKPPPQ-WLRTZDKTSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C(F)F)O

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C(F)F)O

Origin of Product

United States

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